![molecular formula C16H16N2O2S B2757967 Furan-2-yl-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851805-49-7](/img/structure/B2757967.png)
Furan-2-yl-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-yl-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a useful research compound. Its molecular formula is C16H16N2O2S and its molecular weight is 300.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Chemistry and Catalysis
- Phosphomolybdic Acid Catalysis : This compound undergoes smooth aza-Piancatelli rearrangement in the presence of phosphomolybdic acid, leading to the synthesis of trans-4,5-disubstituted cyclopentenone derivatives in good yields, showcasing the catalyst's efficiency in facilitating complex chemical transformations (Reddy et al., 2012).
- Microwave-Assisted Synthesis : Microwave irradiation has been utilized to synthesize novel pyrazoline and pyridinyl methanone derivatives, demonstrating an environmentally friendly method that yields higher outputs in shorter times compared to conventional synthesis (Ravula et al., 2016).
Biological Evaluation and Molecular Docking
- Antibacterial and Antiinflammatory Agents : Novel series of derivatives have been synthesized and evaluated for their in vivo antiinflammatory and in vitro antibacterial activity, showing potent activity in some compounds. Molecular docking studies suggested these compounds as beneficial molecular templates for antiinflammatory activity (Ravula et al., 2016).
- Protein Tyrosine Kinase Inhibitory Activity : Furan-2-yl(phenyl)methanone derivatives have been synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity, with several derivatives exhibiting promising activity comparable or superior to genistein, a known reference compound (Zheng et al., 2011).
Additional Applications
- Anticancer, Antibacterial, and Antifungal Properties : Derivatives such as 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone have been characterized, highlighting their relevance as therapeutic agents with potential anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda et al., 2022).
Mécanisme D'action
Target of Action
The primary target of Furan-2-yl-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is Protein Tyrosine Kinases (PTKs) . PTKs are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein. This phosphorylation can activate or deactivate many cellular processes, including cell growth, differentiation, and signal transduction pathways .
Mode of Action
The compound interacts with its targets, the PTKs, by inhibiting their activity . This inhibition can disrupt the normal signaling pathways within the cell, potentially leading to changes in cellular function.
Biochemical Pathways
The inhibition of PTKs by this compound can affect multiple biochemical pathways. PTKs are involved in various signal transduction pathways that regulate cellular functions such as proliferation, growth, differentiation, and death . Therefore, the inhibition of PTKs can potentially disrupt these pathways, leading to various downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the specific PTKs it inhibits and the cellular context in which these enzymes are active. Given the role of PTKs in cellular growth and differentiation, the compound could potentially have effects on these processes . .
Propriétés
IUPAC Name |
furan-2-yl-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-12-4-6-13(7-5-12)11-21-16-17-8-9-18(16)15(19)14-3-2-10-20-14/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFYCYSJSPJFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2757886.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2757887.png)

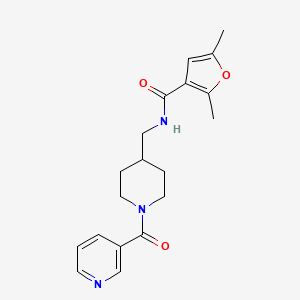
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-benzylsulfanylethanone](/img/structure/B2757890.png)
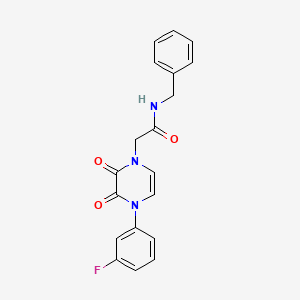
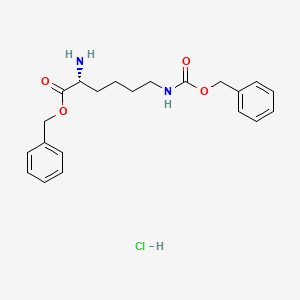
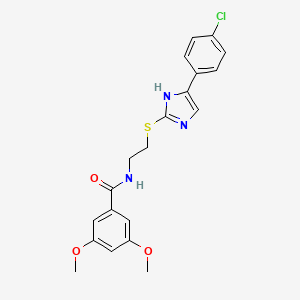
![(E)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide](/img/structure/B2757896.png)

![5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)-N-[4-(propan-2-yl)benzyl]pyrimidine-4-carboxamide](/img/structure/B2757898.png)
![3-((4-(3-chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2757902.png)
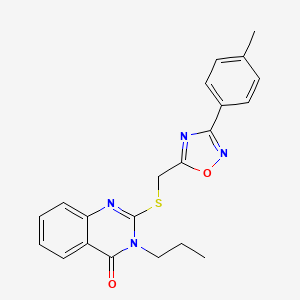
![2-[3-(4H-1,2,4-triazol-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2757907.png)